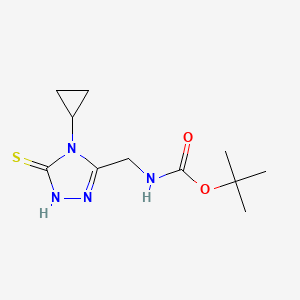

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate, cyclopropylamine, and thiourea.

Step-by-Step Synthesis:

Industrial Production Methods:

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially converting the thioxo group to a thiol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols or reduced triazole derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

Material Science: Its unique structure makes it a candidate for the synthesis of novel polymers or materials with specific properties.

Biology and Medicine:

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound is being investigated for its potential to inhibit bacterial and fungal growth.

Anticancer Research: The compound’s ability to interact with biological targets makes it a candidate for anticancer drug development.

Industry:

Agriculture: It can be used in the development of new agrochemicals, such as pesticides or herbicides.

Pharmaceuticals: Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thioxo group may interact with metal ions or other reactive species, modulating the compound’s biological activity. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparaison Avec Des Composés Similaires

1,2,4-Triazole: The parent compound, which lacks the additional functional groups present in tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate.

Cyclopropylamine Derivatives: Compounds containing the cyclopropyl group but differing in other substituents.

Thioxo Compounds: Molecules with a thioxo group but different core structures.

Uniqueness:

Structural Complexity: The combination of a tert-butyl group, a cyclopropyl ring, and a thioxo group in a single molecule is unique, providing distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate (CAS No. 306935-44-4) is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including antimicrobial effects, potential mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 270.35 g/mol

- Synonyms :

- tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate

- tert-butyl N-[(4-cyclopropyl-5-thioxo-4H-1,2,4-triazol-3-yl)methyl]carbamate

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, a study on related carbamate derivatives demonstrated that several compounds showed good to moderate antibacterial activity against various strains of bacteria and fungi . Specifically, compounds similar to this compound were noted for their promising antifungal activity .

The biological activity of triazole derivatives often involves interference with the synthesis of nucleic acids and proteins in microbial cells. The thioxo group in the structure may enhance the ability of the compound to bind to target enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death .

Study 1: Antimicrobial Efficacy

In a comparative study of various carbamate derivatives, this compound was evaluated for its antimicrobial efficacy. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| tert-butyl ((4-cyclopropyl... | E. coli | 15 |

| tert-butyl ((4-cyclopropyl... | S. aureus | 18 |

| Control | - | 0 |

Study 2: Molecular Docking Studies

Molecular modeling studies have been conducted to predict the binding affinity of tert-butyl ((4-cyclopropyl...)) with key enzymes involved in microbial metabolism. The docking studies suggested that the compound could effectively inhibit enzyme activity through strong hydrogen bonding interactions .

Propriétés

IUPAC Name |

tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)12-6-8-13-14-9(18)15(8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBRKREEAVQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370845 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306935-44-4 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.